molecular formula C8H9F3O5S B3277365 methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate CAS No. 65832-21-5

methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate

Cat. No.: B3277365
CAS No.: 65832-21-5
M. Wt: 274.22 g/mol
InChI Key: YXSARWFSYZHULU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate typically involves the reaction of methyl 2-oxocyclopentane-1-carboxylate with trifluoromethylsulfonic anhydride in the presence of a base such as N-ethyl-N,N-diisopropylamine[2][2]. The reaction is carried out in an inert atmosphere using dichloromethane as the solvent at low temperatures (-78°C) and then gradually warmed to room temperature[2][2]. The product is then purified by column chromatography to obtain a high yield[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency[2][2].

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, triethylamine, and various nucleophiles. The reactions are typically carried out in solvents such as dichloromethane, diethyl ether, and 1,4-dioxane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopentane derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O5S/c1-15-7(12)5-3-2-4-6(5)16-17(13,14)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSARWFSYZHULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic anhydride (1.5 mL, 8.9 mmol) was slowly added to a solution of methyl 2-oxocyclopentanecarboxylate (1.0 mL, 8.1 mmol) and N,N-diisopropylethylamine (2.2 mL, 13.0 mmol) in methylene chloride (30 mL) under a nitrogen atmosphere at room temperature. The reaction was stirred for 72 h, and then partitioned between methylene chloride and water. The organic layer was washed with 1 N HCl, aqueous NaHCO3, and brine; dried over magnesium sulfate; and concentrated to give an oil. The product was purified by FCC on silica gel eluting ethyl ether:hexane (5:95) to give 2-trifluoromethanesulfonyloxy-cyclopent-1-enecarboxylic acid methyl ester (1.62 g, 73%) as a yellow oil.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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